molecular formula C9H15N3O2 B13295366 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13295366
M. Wt: 197.23 g/mol
InChI Key: CDXGDHWMBOZCSK-UHFFFAOYSA-N
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Description

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an amino acid backbone. Compounds with imidazole rings are often found in biologically active molecules and can exhibit a range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Dimethylation: The imidazole ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amino Acid Backbone Attachment: The dimethylated imidazole is then coupled with a suitable amino acid precursor through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow synthesis for efficient production.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Acylated or alkylated amino acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a ligand for receptors.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to its targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, involved in protein synthesis and enzyme function.

    Cimetidine: A histamine H2 receptor antagonist used to treat ulcers.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

Uniqueness

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the imidazole ring and its amino acid backbone, which may confer distinct biological activities and chemical reactivity compared to other imidazole-containing compounds.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-9(3,10)8(13)14/h5H,4,10H2,1-3H3,(H,13,14)

InChI Key

CDXGDHWMBOZCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C)(C(=O)O)N)C

Origin of Product

United States

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